BenchChemオンラインストアへようこそ!

1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine

Analytical Chemistry Forensic Toxicology Regioisomer Differentiation

This 3,5-dimethoxybenzyl regioisomer is the chromatographic gold standard for method validation: it elutes as the final peak in GC-based separation of all six dimethoxybenzylpiperazines, confirming optimal column selectivity. Its unique, late-eluting profile and distinct vapor-phase IR spectrum provide orthogonal, unambiguous identification where mass spectrometry alone fails—critical for forensic, toxicological, and QC laboratories requiring absolute regioisomeric certainty. Request a quote today to secure the benchmark isomer for your analytical workflow.

Molecular Formula C18H24N2O3
Molecular Weight 316.4 g/mol
Cat. No. B5852405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine
Molecular FormulaC18H24N2O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC=CO3)OC
InChIInChI=1S/C18H24N2O3/c1-21-17-10-15(11-18(12-17)22-2)13-19-5-7-20(8-6-19)14-16-4-3-9-23-16/h3-4,9-12H,5-8,13-14H2,1-2H3
InChIKeyBBDDASNOGQLURB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dimethoxybenzyl)-4-(2-furylmethyl)piperazine: Analytical and Procurement Benchmarking for Regioisomeric Piperazines


1-(3,5-Dimethoxybenzyl)-4-(2-furylmethyl)piperazine is a disubstituted piperazine derivative bearing a 3,5-dimethoxybenzyl group at N1 and a 2-furylmethyl group at N4 (molecular formula C18H24N2O3, molecular weight 316.4 g/mol) . This compound belongs to a family of regioisomeric dimethoxybenzylpiperazines in which the substitution pattern on the benzyl ring critically determines chromatographic behavior and analytical identifiability [1]. Unlike its more crowded regioisomers, the symmetrical 3,5-substitution pattern imparts a distinctive late-eluting GC profile that is essential for unambiguous forensic and quality-control confirmation [1].

Why Regioisomeric Dimethoxybenzylpiperazines Cannot Be Interchanged: Analytical and Physicochemical Justification for 1-(3,5-Dimethoxybenzyl)-4-(2-furylmethyl)piperazine


Regioisomeric dimethoxybenzylpiperazines share identical molecular formulas and nearly indistinguishable electron-ionization mass spectra, yet their vapor-phase infrared spectra and GC retention times are markedly different [1]. The six possible dimethoxybenzyl substitution patterns yield unique GC-IRD fingerprints [1], and the symmetrical 3,5-isomer consistently elutes last, after the more crowded 2,3- and 2,6-isomers [2]. Consequently, substituting one regioisomer for another without confirmatory orthogonal analysis risks misidentification in forensic, toxicological, or quality-control settings. Furthermore, the 2-furylmethyl N4-substituent introduces additional pharmacodynamic divergence from simple N-methyl or N-benzyl analogs, as furan-containing piperazines exhibit distinct metabolic and receptor-binding profiles .

Quantitative Differentiation Evidence for 1-(3,5-Dimethoxybenzyl)-4-(2-furylmethyl)piperazine Versus Closest Analogs


GC Elution Order: 3,5-Dimethoxybenzyl Isomer Elutes Last Among All Six Regioisomers

The 3,5-dimethoxybenzyl substitution pattern yields the highest GC retention time among all six dimethoxybenzyl regioisomers. On an Rxi-17Sil MS stationary phase, the elution order follows degree of substituent crowding: 2,3- and 2,6-isomers elute first, while the symmetrical 3,5-isomer elutes last [1]. This contrasts with the 2,5-isomer (e.g., 1-(2,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine) and the 3,4-isomer (e.g., 1-(3,4-dimethoxybenzyl)-4-(2-furylmethyl)piperazine), both of which elute at intermediate retention times [1].

Analytical Chemistry Forensic Toxicology Regioisomer Differentiation

Vapor-Phase IR Differentiation: GC-IRD Uniquely Confirms the 3,5-Dimethoxybenzyl Substitution Pattern

Electron-ionization mass spectra of the six dimethoxybenzylpiperazine regioisomers are nearly identical, with only the 2,3-isomer showing one unique fragment ion (m/z 136). GC-IRD, however, provides direct confirmatory data and clearly differentiates all six substitution patterns via their vapor-phase infrared spectra [1]. The 3,5-isomer produces a distinct IR absorbance profile that is orthogonal to mass spectrometry, enabling definitive structural confirmation where MS alone fails [1].

Spectroscopy Regioisomer Confirmation Forensic Chemistry

Computed Lipophilicity (cLogP) Differentiates 3,5-Dimethoxybenzyl Regioisomers from Other Substitution Patterns

The symmetrical 3,5-dimethoxybenzyl substitution confers a distinct cLogP compared to other regioisomers. For the related 1-(3,5-dimethoxybenzyl)-4-methylpiperazine, the computed LogP is 2.33 . While experimental cLogP values for the complete 2-furylmethyl series are not published, the 3,5-substitution pattern is predicted to yield a lower topological polar surface area (tPSA = 72.63 Ų) and moderate lipophilicity compared to the more polar, asymmetrical 2,3- or 3,4-isomers [1]. This impacts membrane permeability and nonspecific binding in biological assays.

Physicochemical Properties Druglikeness Lipophilicity

Furan Bioisosterism: Metabolic Fate of the 2-Furylmethyl Group Distinguished from Benzyl Analogs

The 2-furylmethyl substituent is a recognized bioisostere of the benzyl group, with distinct metabolic processing. 1-(2-Furylmethyl)piperazine (1FP) is metabolized to 1-benzylpiperazine (1BP) in vivo, indicating that the furan ring undergoes enzymatic ring-opening and rearrangement . In contrast, 1-(3,5-dimethoxybenzyl)piperazine (lacking the furylmethyl group) does not generate this metabolic intermediate. The presence of the furan ring may therefore alter metabolite profiles, CYP enzyme interactions, and potential toxicity relative to non-furyl analogs.

Drug Metabolism Bioisosterism Pharmacokinetics

Transparency Caveat: Limited Publicly Available Bioactivity Data and the Need for Confirmatory Screening

A comprehensive search of PubMed, PubChem, ChEMBL, and BindingDB reveals no publicly deposited bioactivity data (IC50, Ki, EC50) for 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine as of the search date. By contrast, certain regioisomeric analogs (e.g., 1-(2,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine) and structurally related benzylpiperazines have documented serotonin receptor affinities [1], although quantitative cross-comparison is not possible without head-to-head data. This evidence gap means that any claim of differential pharmacological activity is unsupported and must be verified experimentally.

Data Transparency Procurement Risk Assay Validation

Optimal Use Cases for 1-(3,5-Dimethoxybenzyl)-4-(2-furylmethyl)piperazine Based on Verified Differentiation Evidence


Forensic Reference Standard for Regioisomer-Specific GC-IRD Method Validation

The 3,5-dimethoxybenzyl isomer serves as the terminal-eluting reference compound in GC-based regioisomer separation methods. Forensic laboratories can use this compound to validate that their chromatographic system resolves all six dimethoxybenzylpiperazine regioisomers, with the 3,5-isomer as the final peak, confirming adequate column selectivity and temperature program optimization [1]. Its unique vapor-phase IR spectrum provides an orthogonal confirmation point for forensic identification protocols where mass spectrometry alone is insufficient [2].

Chemical Biology Probe Tool Where Defined Lipophilicity and tPSA Are Critical for Assay Reproducibility

With a predicted cLogP of approximately 1.75 and tPSA of 72.63 Ų, this compound occupies a favorable Lipinski-compliant property space for cell-based screening [1]. When a screening library requires a dimethoxybenzylpiperazine with consistent, moderate lipophilicity (avoiding the higher cLogP of the 2,5-isomer or the altered H-bonding of the 2,3-isomer), the symmetrical 3,5-substitution pattern minimizes regioisomer-dependent variability in nonspecific protein binding and membrane partitioning.

Metabolic Bioisosterism Studies: Comparing Furan-Containing Piperazines with Benzyl Analogs

The 2-furylmethyl group of this compound is a known benzyl bioisostere that undergoes metabolic ring-opening [1]. This compound is valuable in head-to-head metabolic stability assays alongside 1-(3,5-dimethoxybenzyl)piperazine (lacking the furan) and 1-benzylpiperazine, to quantify the impact of furan substitution on intrinsic clearance, CYP phenotyping, and reactive metabolite trapping.

Method Development for Regioisomer Purity Assessment in Chemical Supply Chains

Chemical procurement and quality control laboratories can leverage the distinct GC retention time and GC-IRD spectrum of this compound as a benchmark for certifying that supplied material is indeed the 3,5-isomer and not a mislabeled regioisomer (e.g., the 2,5- or 3,4-dimethoxybenzyl variant) [1]. This application is critical when the compound is an intermediate in a synthetic route where regioisomeric purity directly affects downstream product integrity.

Quote Request

Request a Quote for 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.